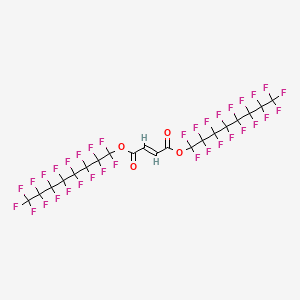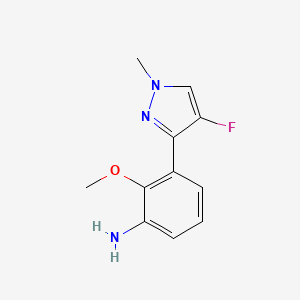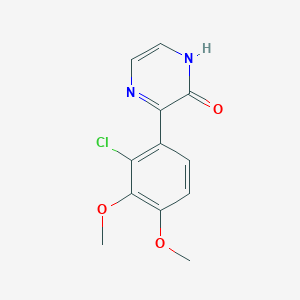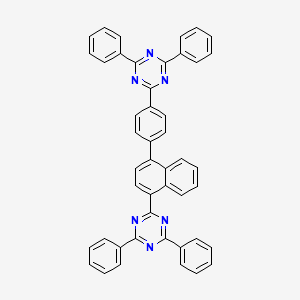
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2F2O. It is a solid compound with a molecular weight of 299.93 g/mol. This compound is known for its unique structure, which includes two bromine atoms and two fluorine atoms attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone typically involves the bromination of 1-(2,5-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,5-difluorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form 2,5-difluorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 2,2-diamino-1-(2,5-difluorophenyl)ethanone or 2,2-dithio-1-(2,5-difluorophenyl)ethanone.
Reduction Reactions: The major product is 1-(2,5-difluorophenyl)ethanol.
Oxidation Reactions: The major product is 2,5-difluorobenzoic acid.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(2,5-difluorophenyl)ethanone: This compound has only one bromine atom and is less reactive in substitution reactions.
2,2-Dibromo-1-(3,5-difluorophenyl)ethanone: This compound has a different fluorine substitution pattern, which affects its reactivity and properties.
2,2-Dibromo-1-(2,3-difluorophenyl)ethanone: The position of the fluorine atoms influences the compound’s chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H4Br2F2O |
|---|---|
Peso molecular |
313.92 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-8(10)7(13)5-3-4(11)1-2-6(5)12/h1-3,8H |
Clave InChI |
GNXQYGDOCATBIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)C(Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
